molecular formula C20H16FN3O3S B2374178 2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251708-01-6

2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2374178
CAS No.: 1251708-01-6
M. Wt: 397.42
InChI Key: FHXDNKJTSRXONE-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the pyrido-thiadiazine family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound suggest potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C14H12FN3O3SC_{14}H_{12}FN_3O_3S with a molecular weight of approximately 303.32 g/mol. The structural components include a pyrido-thiadiazine core with a p-tolyl group and a 4-fluorobenzyl moiety, which influence its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrido-thiadiazine class exhibit various biological activities. The specific biological activities associated with This compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
  • Anticancer Properties : Investigations into the cytotoxic effects on cancer cell lines reveal promising results.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes relevant to disease pathways.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrido-thiadiazine derivatives found that those with electron-withdrawing groups (like fluorine) exhibited enhanced activity against Gram-positive bacteria. The presence of the fluorobenzyl group in this compound may contribute to its increased potency against bacterial strains .

Anticancer Activity

In vitro assays have demonstrated that This compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Caspase activation
HeLa15.0Cell cycle arrest

Enzyme Inhibition

The compound has been tested as an inhibitor for various enzymes involved in metabolic pathways. Notably, it displayed competitive inhibition against certain kinases implicated in cancer progression. Kinetic studies revealed an IC50 value of approximately 25 µM for one such kinase .

Case Study 1: Antimicrobial Efficacy

A comparative analysis was conducted on several pyrido-thiadiazine derivatives against Staphylococcus aureus and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

In a recent study involving multiple cancer cell lines, This compound was evaluated for its cytotoxic effects. Results indicated that treatment led to a dose-dependent decrease in cell viability across tested lines.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-14-4-10-17(11-5-14)24-19-18(3-2-12-22-19)28(26,27)23(20(24)25)13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXDNKJTSRXONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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